1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1190012-49-7
VCID: VC2653908
InChI: InChI=1S/C13H17N3O.ClH/c1-16-13-3-2-12(8-10(13)9-15-16)17-11-4-6-14-7-5-11;/h2-3,8-9,11,14H,4-7H2,1H3;1H
SMILES: CN1C2=C(C=C(C=C2)OC3CCNCC3)C=N1.Cl
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride

CAS No.: 1190012-49-7

Cat. No.: VC2653908

Molecular Formula: C13H18ClN3O

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride - 1190012-49-7

Specification

CAS No. 1190012-49-7
Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
IUPAC Name 1-methyl-5-piperidin-4-yloxyindazole;hydrochloride
Standard InChI InChI=1S/C13H17N3O.ClH/c1-16-13-3-2-12(8-10(13)9-15-16)17-11-4-6-14-7-5-11;/h2-3,8-9,11,14H,4-7H2,1H3;1H
Standard InChI Key PXTRZPOVHITVDC-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)OC3CCNCC3)C=N1.Cl
Canonical SMILES CN1C2=C(C=C(C=C2)OC3CCNCC3)C=N1.Cl

Introduction

Chemical Identity and Structure

Basic Properties

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride is a chemical compound with defined molecular characteristics. It functions as a research tool in various scientific applications, particularly in pharmaceutical development. The table below summarizes its key identifying properties:

PropertyInformation
Chemical Name1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride
CAS Number1190012-49-7
Molecular FormulaC₁₃H₁₇N₃O·HCl (or C₁₃H₁₈ClN₃O)
Molecular Weight267.75 g/mol
IUPAC Name1-methyl-5-piperidin-4-yloxyindazole;hydrochloride
Standard InChIInChI=1S/C13H17N3O.ClH/c1-16-13-3-2-12(8-10(13)9-15-16)17-11-4-6-14-7-5-11;/h2-3,8-9,11,14H,4-7H2,1H3;1H
Standard InChIKeyPXTRZPOVHITVDC-UHFFFAOYSA-N
SMILESCN1C2=C(C=C(C=C2)OC3CCNCC3)C=N1.Cl

The compound contains specific functional groups and structural elements that contribute to its chemical behavior and research applications.

Structural Characteristics

The structure of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride features several key components that define its chemical properties and potential interactions. The molecular backbone consists of an indazole ring system with a methyl group attached to the nitrogen at position 1. At position 5 of the indazole ring, there is an oxygen linkage connecting to a piperidine ring at its 4-position. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous solutions .

The indazole core provides a heterocyclic aromatic system with nitrogen atoms that can participate in hydrogen bonding. The piperidine ring introduces a basic nitrogen center, while the oxygen linkage serves as a spacer that provides conformational flexibility. The methyl group on the indazole nitrogen affects the electronic distribution across the ring system. This specific arrangement of functional groups creates a unique three-dimensional structure that influences its binding capabilities and interactions with biological targets .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride is influenced by several functional groups within its structure. The indazole core contains nitrogen atoms that can act as hydrogen bond acceptors, while the piperidine nitrogen can function as both a hydrogen bond acceptor and, when protonated, a hydrogen bond donor.

The ether linkage between the indazole and piperidine rings is relatively stable under physiological conditions but may be susceptible to cleavage under strongly acidic or basic conditions. The compound's reactivity is particularly relevant in its applications for pharmaceutical research, where these chemical characteristics potentially influence its interactions with biological targets .

Applications in Research

Pharmaceutical Development

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride plays a crucial role in the synthesis and development of new pharmaceutical compounds. Its primary application in this field focuses on the development of treatments for neurological disorders. The compound's structural features make it particularly valuable for enhancing the effectiveness of therapeutic agents targeting the central nervous system .

Researchers utilize this compound as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic properties. Its specific arrangement of functional groups allows for further modification and optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. This versatility contributes to its importance in medicinal chemistry and drug discovery pipelines .

Neuropharmacology

In neuropharmacology research, 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride serves as a valuable tool for investigating the mechanisms of action of various neurotransmitters. These studies contribute to our understanding of brain functions and facilitate the development of improved treatments for mental health conditions .

The compound's structural features may allow it to interact with specific neuroreceptors or influence neurotransmitter systems, making it useful for probing neural pathways and understanding neurological processes. Such research is fundamental to advancing our knowledge of brain function and developing targeted therapies for neurological disorders .

Chemical Biology

Within the field of chemical biology, 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride serves as a valuable probe for investigating cellular pathways. This application allows scientists to explore complex biological systems and identify potential drug targets through systematic analysis of biochemical interactions .

The compound's well-defined chemical structure enables researchers to study structure-activity relationships and elucidate the functional mechanisms of biological systems. By selectively interacting with specific cellular components, it helps map biological pathways and understand disease mechanisms at the molecular level. These insights are critical for identifying novel therapeutic targets and developing more effective treatment strategies .

Drug Screening

One of the most significant applications of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride is its use in high-throughput screening assays for evaluating the pharmacological properties of new compounds. This application streamlines the drug discovery process by allowing researchers to rapidly assess large libraries of compounds for potential therapeutic activity .

Comparison with Related Compounds

The structural features of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride can be compared with related compounds to understand the significance of its specific arrangement of functional groups. One such related compound is 5-(1-Methylpiperidin-4-yl)-1H-indazole, which has a different structural arrangement where the methyl group is located on the piperidine nitrogen rather than on the indazole, and lacks the oxygen linkage between the indazole and piperidine rings .

Property1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride5-(1-Methylpiperidin-4-yl)-1H-indazole
CAS Number1190012-49-7885272-53-7
Molecular FormulaC₁₃H₁₇N₃O·HClC₁₃H₁₇N₃
Molecular Weight267.75 g/mol215.29 g/mol
Linkage TypeOxygen bridgeDirect C-C bond
Methyl PositionIndazole N-1Piperidine N
Salt FormHydrochlorideFree base

The differences in structure between these compounds likely result in different physicochemical properties, binding affinities, and biological activities. The presence of the oxygen linkage in 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride introduces greater conformational flexibility and a different spatial arrangement compared to the direct attachment in 5-(1-Methylpiperidin-4-yl)-1H-indazole. Furthermore, the position of the methyl group affects the electronic distribution across the molecule, potentially altering its interactions with biological targets .

The hydrochloride salt form of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole also influences its solubility profile compared to the free base form of related compounds. These structural variations highlight the importance of specific molecular features in determining a compound's suitability for particular research applications .

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